
4-Methylpentanal-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylpentanal-d7 is a deuterated aldehyde with the molecular formula C6H5D7O and a molecular weight of 107.17 . This compound is primarily used in research settings, particularly in the field of proteomics . The presence of deuterium atoms makes it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
The synthesis of 4-Methylpentanal-d7 involves several steps. One common method includes the following steps :
Hydrogenation: 3-methyl-3-buten-1-ol is hydrogenated to produce 3-methyl-1-butanol.
Dehydration: The 3-methyl-1-butanol is then dehydrated to form 3-methyl-1-butene.
Hydroformylation: Finally, 3-methyl-1-butene undergoes hydroformylation to yield this compound.
Analyse Des Réactions Chimiques
4-Methylpentanal-d7 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are the corresponding carboxylic acids, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
4-Methylpentanal-d7 is widely used in scientific research, particularly in the following areas :
Chemistry: Used as a reference standard in NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Used in the synthesis of bioactive substances and fragrance components.
Mécanisme D'action
The mechanism of action of 4-Methylpentanal-d7 involves its interaction with various molecular targets. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing for precise structural elucidation of complex molecules . In metabolic studies, it acts as a tracer, enabling the tracking of metabolic pathways and the identification of intermediates.
Comparaison Avec Des Composés Similaires
4-Methylpentanal-d7 is unique due to the presence of deuterium atoms, which distinguishes it from its non-deuterated counterpart, 4-Methylpentanal . Similar compounds include:
4-Methylpentanal: The non-deuterated version, used in similar applications but lacks the distinct NMR signals provided by deuterium.
2-Methylpentanal: Another aldehyde with a similar structure but different positional isomerism.
3-Methylpentanal: Another positional isomer with different chemical properties.
These compounds share similar chemical properties but differ in their applications and the specificity provided by deuterium labeling.
Propriétés
Formule moléculaire |
C6H12O |
|---|---|
Poids moléculaire |
107.20 g/mol |
Nom IUPAC |
4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanal |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h5-6H,3-4H2,1-2H3/i1D3,2D3,6D |
Clé InChI |
JGEGJYXHCFUMJF-NWOXSKRJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CCC=O)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



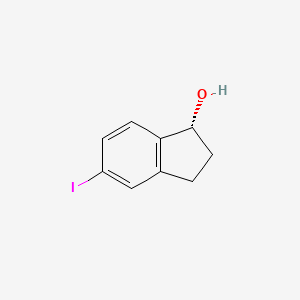
![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)

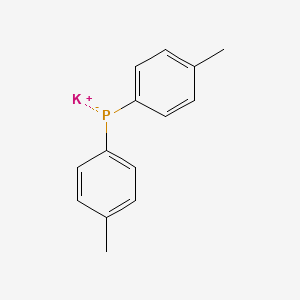
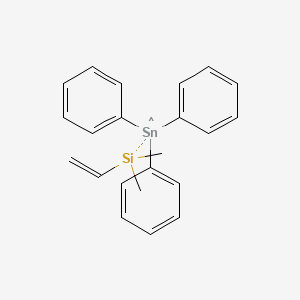

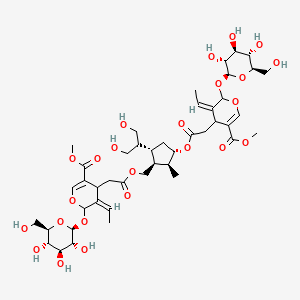
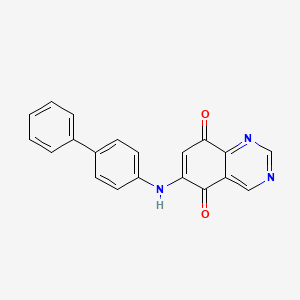
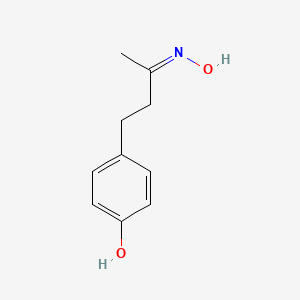
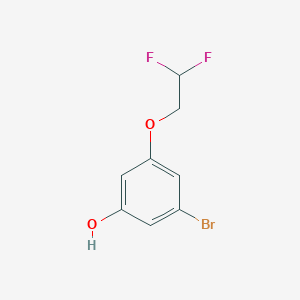
![1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13432780.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
